molecular formula C13H19NO3S2 B2456572 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2034588-35-5

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2456572
CAS RN: 2034588-35-5
M. Wt: 301.42
InChI Key: XJVRRLWPQPEAIQ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research for its potential applications in medicine. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their antibacterial and antifungal properties. However, the focus of

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Benzenesulfonamide derivatives have been synthesized and characterized for their applications in photodynamic therapy (PDT). For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown significant potential due to its high singlet oxygen quantum yield. Such compounds are crucial for Type II photodynamic therapy mechanisms, offering a promising approach for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), unraveling aspects related to their inhibition mechanism. These studies contribute to our understanding of how such compounds interact with enzyme active sites, influencing the development of drugs targeting enzyme-related pathologies (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Antiproliferative Activity

Benzenesulfonamide derivatives have also been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This includes breast cancer and neuroblastoma cell lines, where specific derivatives showed promising antiproliferative effects. Such research paves the way for developing new anticancer agents (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, et al., 2014).

Herbicide Development

The metabolism of chlorsulfuron, a compound related to benzenesulfonamide, in plants highlights the selectivity of this herbicide for cereals. The ability of crop plants to metabolize chlorsulfuron into an inactive product is a significant factor in its selective action. This research provides insights into the biological basis for the selectivity of new herbicides (Sweetser, Schow, & Hutchison, 1982).

Antibacterial Agents

Synthesis of new series of benzenesulfonamides derived from N-sulfonation has shown potential as antibacterial agents against Escherichia coli. The exploration of such compounds contributes to the development of novel therapeutic agents with reduced cytotoxicity, addressing the growing concern of antibiotic resistance (Abbasi, Fatima, Rehman, Siddiqui, et al., 2019).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-17-13(7-9-18-10-8-13)11-14-19(15,16)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRRLWPQPEAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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